![molecular formula C14H18N4O5 B13848385 1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its anti-inflammatory activity and has been studied for various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(2-D-Glucopyranosylhydrazino)phthalazine involves the reaction of aldehydo-D-glucose with phthalazin-1-ylhydrazone. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of solvents like DMSO, methanol, and water, with the reaction being carried out under an inert atmosphere at low temperatures.
Analyse Chemischer Reaktionen
1-(2-D-Glucopyranosylhydrazino)phthalazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s anti-inflammatory properties make it a candidate for studying inflammatory pathways and developing new therapeutic agents.
Medicine: Research has explored its potential as an anti-inflammatory drug and its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 1-(2-D-Glucopyranosylhydrazino)phthalazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in inflammation. This inhibition leads to a reduction in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-D-Glucopyranosylhydrazino)phthalazine can be compared with other similar compounds, such as:
Phthalazin-1-ylhydrazone: Shares a similar structure but lacks the glucopyranosyl group.
Hydrazinophthalazine: Another related compound with similar anti-inflammatory properties.
Aldehydo-D-glucose derivatives: Compounds that share the glucose moiety but differ in their attached functional groups.
The uniqueness of 1-(2-D-Glucopyranosylhydrazino)phthalazine lies in its combination of the glucopyranosyl and phthalazinyl groups, which contribute to its specific chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18N4O5 |
|---|---|
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phthalazin-1-ylhydrazinyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H18N4O5/c19-6-9-10(20)11(21)12(22)14(23-9)18-17-13-8-4-2-1-3-7(8)5-15-16-13/h1-5,9-12,14,18-22H,6H2,(H,16,17)/t9-,10-,11+,12-,14-/m1/s1 |
InChI-Schlüssel |
GANSWRXFPHYWLG-YGEZULPYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=NN=C2NN[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN=C2NNC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


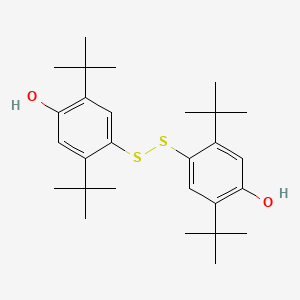
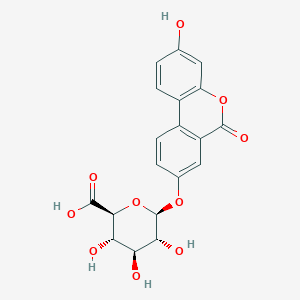
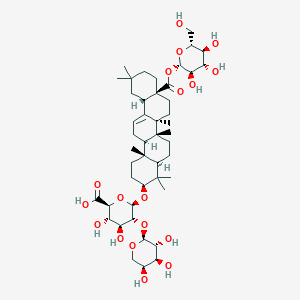
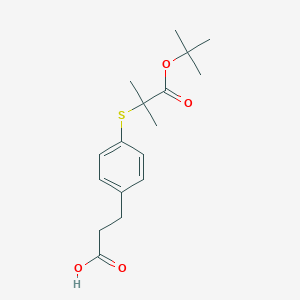
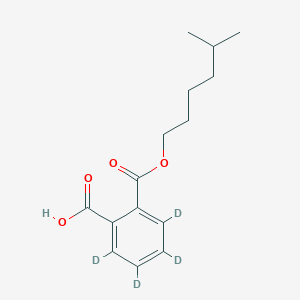
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
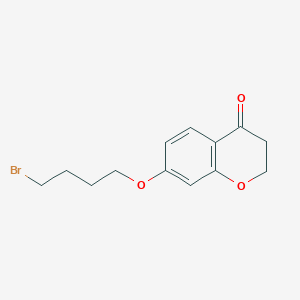
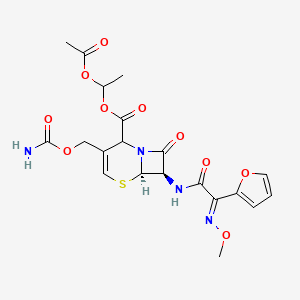
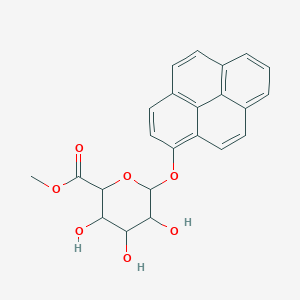

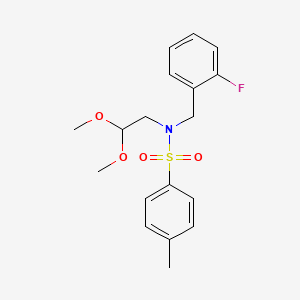
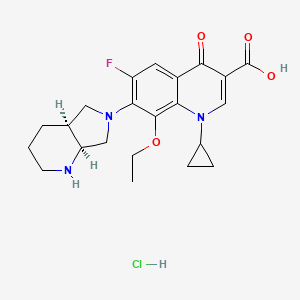
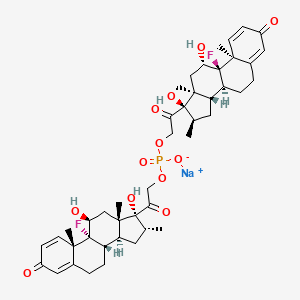
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
